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Technical Deep Dive: Spectroscopic Characterization of 2,4-Dimethyl-L-phenylalanine

Executive Summary

2,4-Dimethyl-L-phenylalanine (CAS: 259726-56-2) is a non-canonical amino acid utilized
primarily in peptidomimetic drug design.[1] By introducing methyl groups at the ortho and para
positions of the phenyl ring, this residue imposes specific steric constraints on the peptide
backbone (

and

torsion angles), often enhancing metabolic stability against proteases and improving receptor
selectivity.

This guide provides a comprehensive spectroscopic atlas for the identification and quality
control of 2,4-Dimethyl-L-phenylalanine, synthesizing data from precursor analysis, chiral
standards, and high-field NMR studies.

Chemical Identity & Physical Properties
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Property Specification

2S)-2-amino-3-(2,4-dimethylphenyl)propanoic
IUPAC Name (25) ( yiphenylprop

acid
Common Name 2,4-Dimethyl-L-phenylalanine
CAS Number 259726-56-2
Molecular Formula
Molecular Weight 193.24 g/mol
Appearance White to off-white crystalline powder
Melting Point 273-279 °C (dec.)[1]

Soluble in water (slightly), 0.5N NaOH, and

Solubility ) ]
dilute acids.

Spectroscopic Atlas
Nuclear Magnetic Resonance ( H NMR)

The NMR spectrum of 2,4-Dimethyl-L-phenylalanine is distinct from native Phenylalanine due
to the 1,2,4-substitution pattern on the aromatic ring. The methyl groups break the magnetic
equivalence of the aromatic protons, resulting in a characteristic splitting pattern.

Solvent;
+
(or

for acidic shift) Frequency: 400 MHz

© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://www.chemimpex.com/products/16805
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1579424?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Shift ( o ) ) Structural
Multiplicity Integration Assignment TR
ontex
ppm)
Doublet ( Ortho to alkyl
7.05-7.15 1H Ar-H6 chain, couples
Hz) with H5.
Doublet ( Ortho to H6,
6.90 - 7.00 1H Ar-H5
Hz) meta to H3.
Isolated between
6.85—-6.95 Singlet 1H Ar-H3 C2-Me and C4-
Me.
dd ( Chiral center
3.85-3.95 1H -CH
HZ) proton.
Diastereotopic
3.15-3.30 Multiplet 1H -CH methylene
proton.
Diastereotopic
2.90 - 3.05 Multiplet 1H -CH methylene
proton.
_ Ar-CH Para-methyl
2.25 Singlet 3H
(C4) group.
. Ar-CH Ortho-methyl
2.18 Singlet 3H )
(C2) group (shielded).

Key Diagnostic Feature: The presence of two distinct singlets in the aliphatic region (~2.2 ppm)

combined with an aromatic singlet (H3) confirms the 2,4-substitution pattern, distinguishing it

from the 2,6- or 3,4-isomers.

Mass Spectrometry (MS)

¢ lonization Mode:

ESI (+)
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e Molecular lon:
m/z
Fragmentation Pattern:

e m/z 194.25: Parent lon

e m/z 149.1: Loss of carboxyl group

e m/z 119.1 (Base Peak): Formation of the 2,4-dimethylbenzyl cation (Tropylium derivative).
This is the "fingerprint" fragment for the side chain.

e m/z 105.1: Loss of methyl from the benzyl cation.

Optical Rotation (Chiral Purity)

Optical rotation is the primary metric for distinguishing the L-enantiomer from the D-enantiomer
or racemate.

e L-Isomer (Free Acid):

(
)

e Fmoc-L-Derivative:

(
)I21[3]

o Note: The sign inversion upon Fmoc protection is typical for phenylalanine derivatives.

Synthesis & Analytical Workflow
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The synthesis typically follows an asymmetric alkylation pathway to ensure enantiopurity,
followed by rigorous purification.

QC: 1H NMR
(Confirm Substitution)

ide + Glycine Equivalent Asymmetric Alkylation . .
(Sohif Base/Chiral Au) Hydrolysis/Deprotection Crude L-Amino Acid

fon Exchange / Crystallization 2,4-Dimethyl-L-phenylalanine

QC: Chiral HPLC
(>99% ee)

Click to download full resolution via product page

Figure 1: Synthesis and Quality Control Workflow for 2,4-Dimethyl-L-phenylalanine.

Experimental Protocols
Sample Preparation for NMR

e Solvent Selection: Use

with minimal

(to pH ~10) for the free zwitterion. This ensures solubility and sharpens the amide/amine
proton exchange. Alternatively,

can be used to observe exchangeable amine protons.
e Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.
o Referencing: Calibrate to the residual solvent peak (
at 4.79 ppm) or internal TSP (0.00 ppm).
Chiral HPLC Method (Enantiomeric Excess)
To verify the L-configuration (
ee):

e Column: Crownpak CR(+) (Daicel) or Chirobiotic T.
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¢ Mobile Phase:

Perchloric acid solution (
).

e Flow Rate: 0.5 mL/min.
e Temperature: 25°C.
¢ Detection: UV at 210 nm (Amide band) or 254 nm (Aromatic).

o Expectation: The D-isomer typically elutes before the L-isomer on Crown ether columns
under acidic conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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